2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and API Applications
2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and API Applications
Executive Summary
In the landscape of modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and receptor antagonists—relies heavily on highly functionalized, rigid molecular scaffolds. 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile (CAS: 1500642-52-3) is a sophisticated Active Pharmaceutical Ingredient (API) intermediate that provides a versatile foundation for such designs. Featuring a diaryl ether linkage, a substituted pyridine ring, and two highly reactive orthogonal functional groups (a primary amine and a nitrile), this molecule serves as a critical building block for late-stage derivatization.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis pathways, and self-validating experimental protocols designed for pharmaceutical process chemists and researchers.
Molecular Architecture & Physicochemical Profiling
The structural architecture of 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile is defined by its electron-rich aminopyridine moiety tethered to an electron-deficient benzonitrile via an ether oxygen. This push-pull electronic distribution not only dictates its reactivity but also influences its pharmacokinetic potential when incorporated into a final API.
The table below summarizes the core quantitative physicochemical properties critical for formulation and synthetic planning[1].
| Property | Value | Impact on Drug Design & Synthesis |
| Chemical Name | 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile | Standardized IUPAC nomenclature. |
| CAS Registry Number | 1500642-52-3 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C₁₃H₁₁N₃O | Defines the stoichiometric mass balance. |
| Molecular Weight | 225.25 g/mol | Low MW allows for substantial downstream addition without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 71.93 Ų | Optimal for membrane permeability; leaves room for further polar group additions. |
| LogP (Predicted) | 2.636 | Moderate lipophilicity, ideal for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a critical interaction point for kinase hinge-binding motifs. |
| Hydrogen Bond Acceptors | 4 | Enhances solubility and target-protein binding affinity. |
| Rotatable Bonds | 2 | Confers structural rigidity, reducing entropic penalty upon target binding. |
Synthesis Pathways & Mechanistic Insights
The construction of this intermediate relies on a highly regioselective two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective catalytic hydrogenation.
The Causality of the Synthetic Route
Attempting to couple an unprotected 5-amino-4-methylpyridin-2-ol directly with 2-fluorobenzonitrile would result in a complex mixture of O-arylated and N-arylated products, as the primary amine is a potent competing nucleophile. To circumvent this, a nitro-bearing precursor (4-methyl-5-nitropyridin-2-ol) is utilized.
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S_NAr Step : The S_NAr reaction is driven by the highly electronegative fluorine atom on 2-fluorobenzonitrile, which activates the adjacent carbon for nucleophilic attack. The ortho-nitrile group acts as a powerful electron-withdrawing group (EWG), stabilizing the resulting Meisenheimer complex intermediate[2].
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Reduction Step : Once the ether linkage is secured, the nitro group is reduced to the target primary amine. This step requires precise chemoselectivity to ensure the cyano group (-C≡N) is not over-reduced to a benzylamine[3].
Synthetic workflow for 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile.
Experimental Protocols
The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and high-yield recovery.
Protocol 1: S_NAr Synthesis of the Nitro Intermediate
Objective: Form the diaryl ether linkage exclusively via O-arylation.
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Initiation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 4-methyl-5-nitropyridin-2-ol (1.0 equiv, 100 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).
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Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 200 mmol). Stir at ambient temperature for 15 minutes to generate the reactive pyridoxide anion.
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Coupling: Add 2-fluorobenzonitrile (1.1 equiv, 110 mmol) dropwise. Heat the reaction mixture to 80°C and stir for 12 hours.
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Self-Validating IPC: Sample 50 µL of the mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting pyridinol peak is <2% Area Under Curve (AUC) and the intermediate mass ([M+H]⁺ 256) dominates the chromatogram.
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Workup: Cool the mixture to room temperature and quench by pouring slowly into 300 mL of ice-cold distilled water under vigorous stirring.
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Isolation: Filter the resulting yellow precipitate, wash with cold water (3 x 50 mL) to remove residual DMF and salts, and dry under vacuum at 50°C to afford 2-[(4-methyl-5-nitropyridin-2-yl)oxy]benzonitrile.
Protocol 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the nitro group to a primary amine without compromising the ether linkage or the nitrile group.
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Preparation: Dissolve the nitro intermediate (1.0 equiv, 80 mmol) in methanol (200 mL) within a heavy-walled hydrogenation vessel.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight) under a strict nitrogen blanket to prevent solvent ignition.
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Atmosphere Exchange: Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.
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Reduction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon or regulated manifold) at room temperature for 4-6 hours.
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Self-Validating IPC: Monitor via LC-MS. The reduction is confirmed complete when the mass shifts cleanly from[M+H]⁺ 256 to [M+H]⁺ 226. Crucial Check: Ensure no hydroxylamine intermediate ([M+H]⁺ 242) remains, which would indicate incomplete reduction.
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Filtration: Purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
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Recovery: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the highly pure target compound.
Reactivity Profile & Downstream Derivatization
The true value of 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile lies in its orthogonal reactivity. The primary amine and the nitrile group can be manipulated independently, allowing chemists to build complex multi-ring systems typical of modern oncology drugs.
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Primary Amine Reactivity: The 5-amino group is highly nucleophilic and primed for amide coupling (acylation) with various carboxylic acids using standard coupling reagents (e.g., HATU, EDC). It is also an excellent candidate for Buchwald-Hartwig cross-coupling with aryl halides to form secondary diarylamines.
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Nitrile Reactivity: The cyano group can be subjected to controlled hydrolysis to form primary amides, or reacted with hydroxylamine to form amidoximes, which are classic precursors for oxadiazole bioisosteres.
Downstream derivatization pathways for complex API synthesis.
References
- Mechanistic insights into amination via nucleophilic arom
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - ACS Public
- 1500642-52-3 | 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile - ChemScene.
